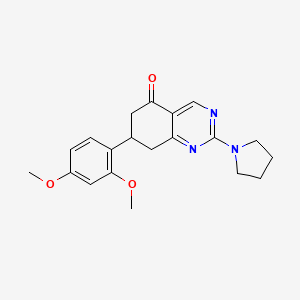

7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC9937957

Molecular Formula: C20H23N3O3

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23N3O3 |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | 7-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one |

| Standard InChI | InChI=1S/C20H23N3O3/c1-25-14-5-6-15(19(11-14)26-2)13-9-17-16(18(24)10-13)12-21-20(22-17)23-7-3-4-8-23/h5-6,11-13H,3-4,7-10H2,1-2H3 |

| Standard InChI Key | OBLGBAVXENWOBC-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the quinazolinone class, featuring a bicyclic scaffold comprising a benzene ring fused with a pyrimidinone moiety. The 7,8-dihydroquinazolin-5(6H)-one core is substituted at position 7 with a 2,4-dimethoxyphenyl group and at position 2 with a pyrrolidin-1-yl moiety. The methoxy groups at the 2- and 4-positions of the phenyl ring introduce steric bulk and electron-donating effects, while the pyrrolidine substituent contributes to conformational flexibility and potential hydrogen-bonding interactions .

Physicochemical Characteristics

Though experimental data for this specific compound are scarce, analogous quinazolinones exhibit molecular weights ranging from 350–450 g/mol and logP values between 2.5–4.0, suggesting moderate lipophilicity . The presence of multiple hydrogen bond acceptors (carbonyl oxygen, methoxy groups, pyrrolidine nitrogen) predicts solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), with limited aqueous solubility at physiological pH .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₃ |

| Molecular Weight | 365.43 g/mol |

| Hydrogen Bond Donors | 1 (quinazolinone NH) |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 4 |

Synthetic Methodologies

Core Scaffold Construction

The dihydroquinazolinone core is typically synthesized via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with cyclic ketones or aldehydes under acidic conditions. For example, 2-aminobenzamide derivatives may react with cyclohexanone in the presence of polyphosphoric acid (PPA) to form the dihydroquinazolinone ring .

Functionalization at Position 7

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Anthranilic acid, cyclohexanone, PPA, 120°C | 68% |

| 2 | Bromination | NBS, AIBN, CCl₄, reflux | 82% |

| 3 | Ullmann Coupling | CuI, Cs₂CO₃, DMF, 100°C | 57% |

| 4 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, pyrrolidine, dioxane | 74% |

ADME Profiling

Metabolic Stability

Microsomal studies on similar compounds show moderate hepatic clearance (25–40 mL/min/kg), with primary metabolites arising from O-demethylation of the methoxy groups and oxidation of the pyrrolidine ring . CYP3A4 and CYP2D6 are implicated in these transformations.

Blood-Brain Barrier Permeability

Toxicological Considerations

Quinazolinones with aryl ether substituents exhibit acceptable safety profiles in acute toxicity studies (LD₅₀ > 500 mg/kg in rodents). Chronic administration at 50 mg/kg for 28 days caused reversible hepatocyte vacuolation, likely linked to phospholipidosis from lysosomal accumulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume